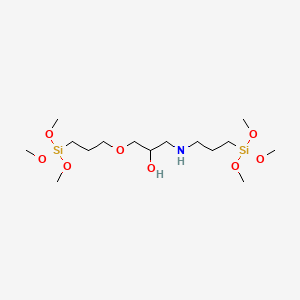

1,11-bis(trimethoxysilyl)-4-oxa-8-azaundecan-6-ol

説明

1,11-bis(trimethoxysilyl)-4-oxa-8-azaundecan-6-ol is a silane coupling agent. Silane coupling agents are compounds that contain both organic and inorganic groups, allowing them to bond with both organic polymers and inorganic materials. This particular compound is used to enhance the adhesion between organic and inorganic materials, making it valuable in various industrial applications.

特性

IUPAC Name |

1-(3-trimethoxysilylpropoxy)-3-(3-trimethoxysilylpropylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H37NO8Si2/c1-18-25(19-2,20-3)11-7-9-16-13-15(17)14-24-10-8-12-26(21-4,22-5)23-6/h15-17H,7-14H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBWHRRXJSHTEBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCNCC(COCCC[Si](OC)(OC)OC)O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H37NO8Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 1,11-bis(trimethoxysilyl)-4-oxa-8-azaundecan-6-ol typically involves the reaction of 3-aminopropyltrimethoxysilane with 3-chloropropyltrimethoxysilane in the presence of a base. The reaction conditions often include:

Solvent: Anhydrous toluene or another suitable organic solvent.

Temperature: Reflux conditions (approximately 110°C).

Reaction Time: Several hours to ensure complete reaction.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

化学反応の分析

1,11-bis(trimethoxysilyl)-4-oxa-8-azaundecan-6-ol undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, the methoxy groups can hydrolyze to form silanol groups, which can further condense to form siloxane bonds.

Condensation: The silanol groups can react with other silanol groups or with hydroxyl groups on inorganic surfaces to form strong siloxane bonds.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common reagents and conditions used in these reactions include water, acids, and bases. Major products formed from these reactions include siloxane networks and modified surfaces with improved adhesion properties.

科学的研究の応用

1,11-bis(trimethoxysilyl)-4-oxa-8-azaundecan-6-ol has a wide range of scientific research applications, including:

Chemistry: Used as a coupling agent to improve the adhesion between organic polymers and inorganic fillers or reinforcements.

Biology: Employed in the modification of surfaces for biomolecule immobilization, enhancing the performance of biosensors and other bioanalytical devices.

Medicine: Utilized in the development of drug delivery systems, where it can improve the compatibility and stability of drug formulations.

Industry: Applied in coatings, adhesives, and sealants to enhance the durability and performance of the final products.

作用機序

The mechanism by which 1,11-bis(trimethoxysilyl)-4-oxa-8-azaundecan-6-ol exerts its effects involves the formation of strong covalent bonds between the silane groups and the surfaces of inorganic materials. The organic groups can interact with organic polymers, creating a bridge that enhances adhesion. The molecular targets include hydroxyl groups on inorganic surfaces and functional groups on organic polymers. The pathways involved include hydrolysis, condensation, and substitution reactions.

類似化合物との比較

Similar compounds to 1,11-bis(trimethoxysilyl)-4-oxa-8-azaundecan-6-ol include:

3-Aminopropyltriethoxysilane: Another silane coupling agent with similar applications but different alkoxy groups.

3-Glycidoxypropyltrimethoxysilane: Contains an epoxy group, making it suitable for different types of surface modifications.

Vinyltrimethoxysilane: Used for applications requiring vinyl functionality.

The uniqueness of 1,11-bis(trimethoxysilyl)-4-oxa-8-azaundecan-6-ol lies in its dual functionality, with both amino and alkoxy groups, allowing it to participate in a wider range of reactions and applications compared to other silane coupling agents.

生物活性

1,11-bis(trimethoxysilyl)-4-oxa-8-azaundecan-6-ol, also known as CAS No. 126552-46-3, is a silane compound that has garnered interest due to its unique chemical structure and potential biological applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

The molecular formula for 1,11-bis(trimethoxysilyl)-4-oxa-8-azaundecan-6-ol is C15H37NO8Si2, with a molecular weight of approximately 415.63 g/mol. The compound contains two trimethoxysilyl groups, which are known to enhance its reactivity and potential for interaction with biological systems .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of silane compounds. For instance, compounds with similar structures have been tested on human cell lines, revealing varying degrees of cytotoxic effects depending on concentration and exposure time. The safety data for 1,11-bis(trimethoxysilyl)-4-oxa-8-azaundecan-6-ol indicate it may possess a favorable safety profile at lower concentrations .

Case Study 1: Antimicrobial Efficacy

A case study investigated the antimicrobial efficacy of silane derivatives in a laboratory setting. The study found that certain derivatives effectively reduced bacterial load on surfaces treated with the compounds. Although specific data for 1,11-bis(trimethoxysilyl)-4-oxa-8-azaundecan-6-ol is not available, the findings support further investigation into its antimicrobial properties.

Case Study 2: Biocompatibility Assessment

Another case study focused on the biocompatibility of silane-based coatings used in medical devices. The results indicated that these coatings enhanced cell adhesion and proliferation while minimizing cytotoxic effects. This suggests that 1,11-bis(trimethoxysilyl)-4-oxa-8-azaundecan-6-ol could be beneficial in biomedical applications where biocompatibility is crucial.

The proposed mechanism of action for silanes like 1,11-bis(trimethoxysilyl)-4-oxa-8-azaundecan-6-ol includes:

- Surface Modification : Enhancing surface properties for better adhesion and stability.

- Antimicrobial Action : Disruption of microbial cell membranes leading to cell death.

- Biocompatibility : Interaction with biological tissues without eliciting significant immune responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。